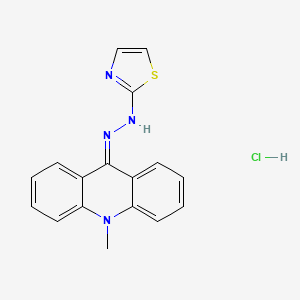
Tetrasodium (nitrilotris(methylene))trisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₈NNa₄O₉P₃. It is a sodium salt of nitrilotris(methylene)trisphosphonic acid and is commonly used as a chelating agent, scale inhibitor, and corrosion inhibitor. This compound is known for its ability to bind metal ions, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is obtained by neutralizing the acid with the base. The reaction can be represented as follows:
N(CH2PO3H2)3+4NaOH→N(CH2PO3Na2)3+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high purity and yield of the final product. The compound is then crystallized, filtered, and dried to obtain the final product in solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions.
Hydrolysis: Requires acidic or basic conditions, often at elevated temperatures.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Hydrolysis: Nitrilotris(methylene)trisphosphonic acid and its derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Tetrasodium (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to inhibit enzymes that require metal ions for activity.
Medicine: Explored for its potential use in preventing calcification in medical devices and as a treatment for conditions involving abnormal calcium deposition.
Industry: Widely used as a scale inhibitor in water treatment, preventing the formation of scale in boilers and cooling systems. It is also used as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The primary mechanism of action of tetrasodium (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation or corrosion. The compound’s phosphonate groups interact with metal ions, forming stable complexes that are soluble in water. This chelation process disrupts the normal precipitation of metal salts, thereby inhibiting scale and corrosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water treatment and metal ion binding.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent with a structure similar to tetrasodium (nitrilotris(methylene))trisphosphonate but with different binding properties.
Uniqueness
This compound is unique due to its high stability and strong binding affinity for metal ions. Unlike EDTA and NTA, it has multiple phosphonate groups that enhance its chelating ability. This makes it particularly effective in preventing scale and corrosion in harsh industrial environments.
Propriétés
Numéro CAS |
94021-23-5 |
|---|---|
Formule moléculaire |
C3H8NNa4O9P3 |
Poids moléculaire |
386.98 g/mol |
Nom IUPAC |
tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Clé InChI |
CXKLLWYSNDLIRU-UHFFFAOYSA-J |
SMILES canonique |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



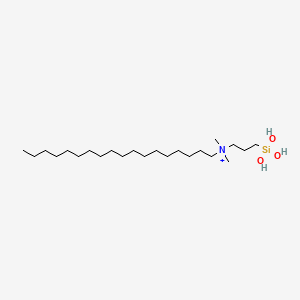
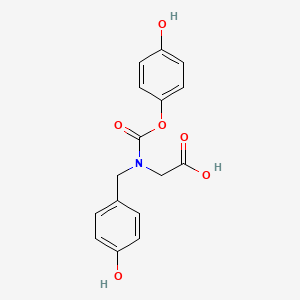

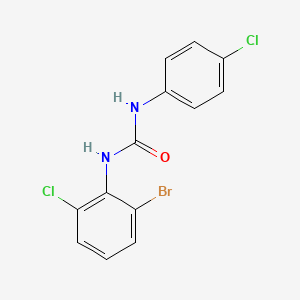

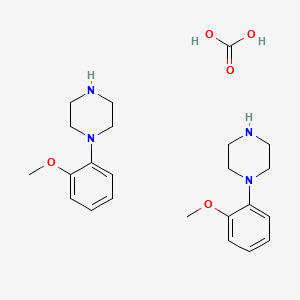
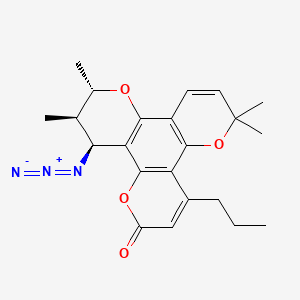

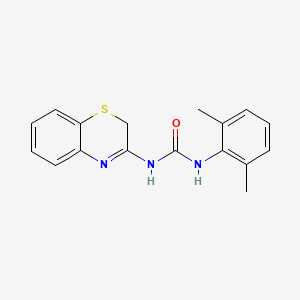
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)

